(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine
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Overview
Description
(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine is an organic compound that features a cyclohexyl group, a piperidine ring, and a phenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine typically involves the condensation of an appropriate aldehyde with a primary amine. One common method involves the reaction of 2-(piperidin-1-yl)benzaldehyde with cyclohexylamine under mild conditions. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Cyclohexylamine: A cyclohexane ring with an amine group.
Benzylamine: A benzene ring with an amine group.
Uniqueness
(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine is unique due to its combination of a cyclohexyl group, a piperidine ring, and a phenyl group connected through a methanimine linkage. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
61205-78-5 |
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Molecular Formula |
C18H26N2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-(2-piperidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C18H26N2/c1-3-10-17(11-4-1)19-15-16-9-5-6-12-18(16)20-13-7-2-8-14-20/h5-6,9,12,15,17H,1-4,7-8,10-11,13-14H2 |
InChI Key |
INCXPRMVRTVIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=CC2=CC=CC=C2N3CCCCC3 |
Origin of Product |
United States |
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